molecular formula C13H21BNO B14226482 [Di(propan-2-yl)amino](4-methoxyphenyl)boranyl CAS No. 547768-61-6

[Di(propan-2-yl)amino](4-methoxyphenyl)boranyl

Katalognummer: B14226482
CAS-Nummer: 547768-61-6
Molekulargewicht: 218.13 g/mol
InChI-Schlüssel: CIZPSAHEQFVTHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Di(propan-2-yl)aminoboranyl is a chemical compound with the molecular formula C13H21BNO It is known for its unique structure, which includes a boron atom bonded to a 4-methoxyphenyl group and a di(propan-2-yl)amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Di(propan-2-yl)aminoboranyl typically involves the reaction of 4-methoxyphenylboronic acid with di(propan-2-yl)amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques like column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Di(propan-2-yl)aminoboranyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of boron-containing compounds .

Wissenschaftliche Forschungsanwendungen

Di(propan-2-yl)aminoboranyl has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Di(propan-2-yl)aminoboranyl involves its interaction with specific molecular targets and pathways. The boron atom in the compound can form stable complexes with various biomolecules, influencing their function and activity. This interaction can lead to changes in cellular processes, such as enzyme activity and signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Di(propan-2-yl)aminoboranyl include other boron-containing compounds, such as:

Uniqueness

What sets Di(propan-2-yl)aminoboranyl apart from these similar compounds is its unique combination of a di(propan-2-yl)amino group and a 4-methoxyphenyl group bonded to the boron atom. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and materials science .

Eigenschaften

CAS-Nummer

547768-61-6

Molekularformel

C13H21BNO

Molekulargewicht

218.13 g/mol

InChI

InChI=1S/C13H21BNO/c1-10(2)15(11(3)4)14-12-6-8-13(16-5)9-7-12/h6-11H,1-5H3

InChI-Schlüssel

CIZPSAHEQFVTHA-UHFFFAOYSA-N

Kanonische SMILES

[B](C1=CC=C(C=C1)OC)N(C(C)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.